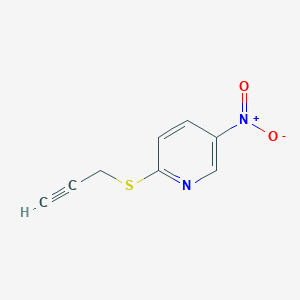

5-硝基-2-(2-丙炔基硫基)吡啶

描述

X-Ray Crystal Structure Analysis

The molecular structure of 5-nitro-2-(2-pyridinylthio)-pyridine has been extensively studied through X-ray crystallography. The compound exhibits a monoclinic crystal system with specific unit cell dimensions. The structure reveals two independent molecules per asymmetric unit, with bond lengths and angles that are consistent with standard values. Notably, the 5-nitro-pyridine ring is rotated out of coplanarity with the C-S-C plane, and the pyridine ring is twisted in a disrotatory manner. These conformational aspects have been compared with theoretical molecular orbital calculations, providing a comprehensive understanding of the molecule's geometry .

Synthesis Analysis

Although the provided data does not include direct information on the synthesis of 5-nitro-2-(2-pyridinylthio)-pyridine, related compounds have been synthesized using palladium-catalyzed cross-coupling reactions. For instance, pyridine-based nitronyl nitroxides have been prepared through a Pd(0) promoted cross-coupling reaction, which could suggest a potential synthetic route for the compound .

Chemical Reactions Analysis

The chemical reactivity of pyridine-substituted compounds has been explored in the context of magnetic properties. For example, a pyridine-substituted biradical has been synthesized and its magnetic properties characterized, indicating that the pyridine moiety can play a significant role in the magnetic behavior of such compounds. This could imply that 5-nitro-2-(2-pyridinylthio)-pyridine may also participate in reactions that affect its electronic and magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitro-2-(2-pyridinylthio)-pyridine can be inferred from its molecular structure and related compounds. The dipole moment, derived from X-ray diffraction and dipolometry, along with theoretical calculations, provides insight into the electronic distribution within the molecule. Additionally, the study of transition metal complexes with related pyridyl compounds suggests that such molecules can form multifunctional molecular assemblies, which may also be true for 5-nitro-2-(2-pyridinylthio)-pyridine .

科学研究应用

化学合成和晶体结构分析

5-硝基-2-(2-丙炔基硫基)吡啶已被研究其化学性质和合成应用。例如,一项研究聚焦于2-氯-5-硝基吡啶与丙基硫脲的缩合反应,导致确定了所得化合物的晶体结构,突出了分子构象以及硝基团与吡啶环之间的取向关系 (Dupont et al., 2010)。

光物理性质

相关化合物的光物理性质,如5-硝基-2-(2-苯基肼基)吡啶,已被广泛研究。研究已深入探讨了合成、电子吸收和发射光谱,探索了它们的分子结构以及单重态和三重态能级序列。这为涉及π电子的跃迁以及肼桥在这些过程中的作用提供了见解 (Michalski et al., 2016)。

不对称合成

在不对称合成领域,5-硝基-2-(2-丙炔基硫基)吡啶衍生物已被用作催化剂。例如,一种基于L-脯氨酸衍生的吡咯烷基催化剂,带有亚砜基团,展示了在环己酮和环戊酮与β-硝基苯乙烯烯的Michael加成反应中的高效性,产生各种γ-硝基羰基化合物,收率高且立体选择性优异 (Singh et al., 2013)。

在分子生物学和生物物理学中的应用

与5-硝基-2-(2-丙炔基硫基)吡啶相关的化合物也在分子生物学和生物物理学中找到应用。例如,研究已探索了氮氧自由基的合成和性质,突出了它们作为分子探针和标记的重要性,因为它们对抗氧化剂和酶系统的化学还原具有抵抗力。已经深入研究了影响这些氮氧自由基氧化还原性质的结构和电子因素,为它们在生物研究中的应用提供了宝贵信息 (Zhurko et al., 2020)。

安全和危害

属性

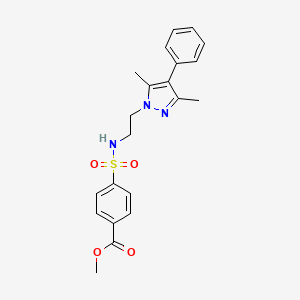

IUPAC Name |

5-nitro-2-prop-2-ynylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h1,3-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFUQQMUNDFNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2502817.png)

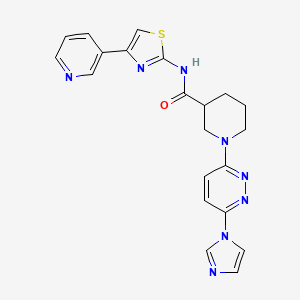

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2502818.png)

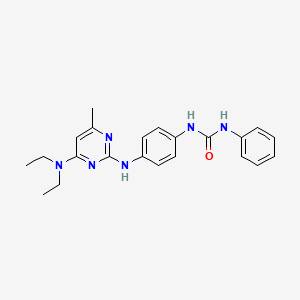

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2502820.png)

![Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2502823.png)

![6-Cyclopropyl-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2502826.png)

![Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate](/img/structure/B2502828.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502834.png)

![N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2502836.png)